3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group, a methoxyphenyl group, and a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 3-methoxybenzaldehyde under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the rest of the structure.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in different chemical reactions.
3-Methoxytyramine: A metabolite of dopamine with a methoxy group at the 3-position.
Uniqueness
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to its combination of functional groups and the presence of the dihydropyrazole ring. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(3-methoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-21-14(19)11-8-12(13(17)18)16(15-11)9-5-4-6-10(7-9)20-2/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJWUIGJJJRTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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